Melarsomine

Description

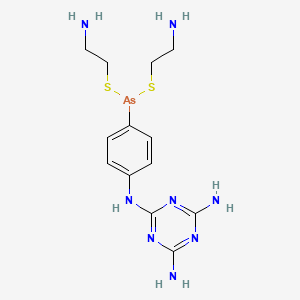

structure given in first source

Propriétés

IUPAC Name |

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21AsN8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155907 | |

| Record name | Melarsomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128470-15-5 | |

| Record name | Melarsomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melarsomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELARSOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melarsomine: A Technical Overview of its Chemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Melarsomine is an organoarsenic anthelmintic agent, recognized as the primary treatment for adult heartworm (Dirofilaria immitis) infection in canines.[1][2] This technical guide provides an in-depth look at the chemical structure, molecular properties, and relevant experimental protocols for professionals in drug development and veterinary science.

Core Chemical and Physical Properties

This compound is a trivalent arsenical compound.[3] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Data | Citation(s) |

| Molecular Formula | C₁₃H₂₁AsN₈S₂ | [4][5] |

| Molecular Weight | 428.41 g/mol | [2][5][6] |

| IUPAC Name | 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | [4][7] |

| CAS Number | 128470-15-5 | [2][3][5] |

| Physical Form | White or almost white, hygroscopic, crystalline powder. | [7] |

| Synonyms | Melaminylthioarsenate, Immiticide, Diroban | [1][2] |

The commercially available product is often the dihydrochloride salt, this compound dihydrochloride (CAS No. 89141-50-4), which has a molecular weight of approximately 501.3 g/mol .[8][9]

Chemical Structure

The molecular structure of this compound features a central arsenic atom bonded to two 2-aminoethyl thioether groups and a phenyl group, which is in turn linked to a triaminotriazine moiety.

Experimental Protocols

Detailed synthesis procedures for this compound are proprietary. However, protocols for its analysis and administration are available in the scientific literature.

Analytical Methodologies

The analysis of this compound can be challenging due to its instability in aqueous solutions, where it is prone to hydrolysis. High-Performance Liquid Chromatography (HPLC) is a cited method for its determination, though it requires careful sample preparation.

Considerations for HPLC Analysis:

-

Instability: this compound can dissociate in aqueous media, losing a cysteamine moiety. This can result in the appearance of multiple peaks during analysis.[3]

-

Sample Preparation: To minimize degradation, samples should ideally be prepared in organic solvents and kept cool.[3]

-

Column Choice: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) has been suggested as a suitable alternative to traditional reverse-phase (RP) chromatography.[3]

-

Solubility: The compound exhibits low solubility in most organic solvents, which must be considered when developing analytical methods.[3]

Administration Protocol (Canine Heartworm Treatment)

The American Heartworm Society (AHS) provides a detailed protocol for the administration of this compound, which is critical for ensuring both efficacy and safety. The following workflow outlines the key steps.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (cymelarsan, unstable in water) LC method - Chromatography Forum [chromforum.org]

- 4. akjournals.com [akjournals.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Further variation of the adulticide protocol for the treatment of canine heartworm infection: can it be even shorter and cost less? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An Accessible Alternative to this compound: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs [frontiersin.org]

- 8. Adulticide Treatment: Minimizing this compound Complications - American Heartworm Society [heartwormsociety.org]

- 9. IMMITICIDE® (this compound dihydrochloride) for Heartworm Disease [bi-animalhealth.com]

Melarsomine's Mechanism of Action in Filarial Worms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melarsomine, a trivalent organic arsenical, is the only FDA-approved adulticide for the treatment of Dirofilaria immitis (heartworm) infection in dogs.[1][2][3] Its precise mechanism of action against filarial worms is not fully elucidated but is understood to be multifactorial, primarily targeting the parasite's antioxidant defense systems and energy metabolism. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary proposed mechanisms involve the inhibition of crucial enzymes such as glutathione reductase and thioredoxin reductase, disruption of glucose metabolism, and induction of ultrastructural damage to the parasite's intestinal epithelium.[4]

Core Mechanisms of Action

This compound's filaricidal activity is attributed to its ability to interact with sulfhydryl groups in essential parasite proteins, leading to enzyme inhibition and disruption of critical cellular functions. The main proposed targets are:

-

Inhibition of Glutathione Reductase (GR): Arsenicals are known to target glutathione metabolism.[4] While direct kinetic data for this compound is limited, studies on the closely related trivalent arsenical, melarsen oxide, reveal a differential susceptibility between filarial and host glutathione reductase. This suggests that the parasite's antioxidant defense system is a key target.

-

Interference with Glucose Metabolism: Filarial worms heavily rely on glycolysis for energy production. This compound is thought to disrupt this vital pathway, although the specific enzymatic targets are not definitively identified.

-

Alteration of Intestinal Epithelium: Damage to the parasite's intestinal structure has been observed with arsenical treatment, which would impair nutrient absorption and overall viability.

Data Presentation: Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibition of glutathione reductase by melarsen oxide, a trivalent arsenical structurally related to this compound. This data provides a strong indication of the potential selective toxicity of arsenicals against filarial worms.

| Enzyme Source | Inhibitor | Inhibition Constant (Ki) | Mechanism of Inhibition |

| Setaria digitata (filarial worm) | Melarsen Oxide | 38.3 µM | Two-stage: immediate partial inactivation followed by a time-dependent stage |

| Onchocerca gutturosa (filarial worm) | Melarsen Oxide | 4.5 µM | Two-stage: immediate partial inactivation followed by a time-dependent stage |

| Human Erythrocyte | Melarsen Oxide | 23.7 µM | Competitive |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of this compound and the experimental workflows to investigate them.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. IMMITICIDE® (this compound dihydrochloride) for Heartworm Disease [bi-animalhealth.com]

- 3. Frontiers | An Accessible Alternative to this compound: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs [frontiersin.org]

- 4. cdn.ymaws.com [cdn.ymaws.com]

An In-Depth Technical Guide to the Solubility and Stability of Melarsomine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of melarsomine dihydrochloride, a critical arsenical compound used in veterinary medicine. The information presented is intended to support research, formulation development, and analytical studies involving this active pharmaceutical ingredient.

Chemical and Physical Properties

This compound dihydrochloride is an organic arsenical chemotherapeutic agent.[1][2][3] Its chemical designation is 4 - [(4, 6-diamino-1, 3, 5- triazon-2-yl) amino] phenyldithioarsenite of di (2-aminoethyl), dihydrochloride.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃AsCl₂N₈S₂ | [4][5][6] |

| Molecular Weight | 501.33 g/mol | [1][2][3][7][8][9] |

| CAS Number | 89141-50-4 | [4][6][10] |

| Appearance | Sterile Powder | [1][11] |

Solubility Profile

This compound dihydrochloride is characterized by its high solubility in aqueous media. This property is crucial for its formulation as an injectable solution.

Table 2.1: Solubility of this compound Dihydrochloride in Various Solvents

| Solvent | Solubility | Concentration (Reconstituted) | Reference |

| Water | Freely Soluble | 25 mg/mL | [1][2][3][7] |

| Physiological Saline | Freely Soluble | Not Specified | [7] |

| DMSO | Soluble | Not Specified | [12] |

| Ethanol | Soluble | Not Specified | [12] |

To enhance solubility for the preparation of stock solutions, it is sometimes recommended to heat the solution to 37°C and sonicate it in an ultrasonic bath.[4][10]

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound dihydrochloride powder to a known volume of the selected solvent (e.g., water, buffer of specific pH) in a sealed, inert container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After agitation, allow the suspension to settle. Collect a sample of the supernatant.

-

Separation: Centrifuge or filter the sample through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound dihydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Stability Profile

The stability of this compound dihydrochloride is influenced by several factors, including storage conditions of the reconstituted solution, pH, and exposure to light and oxidizing agents.

This compound dihydrochloride is supplied as a sterile powder that must be reconstituted with sterile water for injection.[1]

-

The reconstituted solution contains 25 mg/mL of this compound dihydrochloride.[1][3]

-

It is recommended to use the solution immediately after preparation.[1][3]

-

If necessary, the reconstituted solution can be stored for up to 36 hours if refrigerated and protected from light.[1][3]

Table 3.1: Summary of Stability Data

| Condition | Observation | Impact on Stability | Reference |

| Refrigeration (Reconstituted) | Stable for up to 36 hours. | Preserves integrity for a limited time. | [1][3] |

| Light Exposure | Should be kept from light. | Potential for photodegradation. | [1][13] |

| Oxidizing Agents | Degrades in the presence of oxygen. | Susceptible to oxidation. | [14][15] |

| Incompatible Materials | Strong oxidizing agents. | Increased degradation. | [13] |

| Thermal Stress | Stable under normal storage conditions (≤ 30°C/86°F). | High temperatures may accelerate degradation. | [13] |

Oxidative Degradation: Recent studies have shown that this compound is susceptible to oxidative degradation.[14][15] One identified pathway involves the capture of dissolved oxygen, which facilitates the oxidation and subsequent decomposition of the molecule.[14][15] This process can be accelerated by the presence of certain excipients. For instance, in an aqueous solution exposed to air for 6 hours, about 10% of this compound was oxidized. This increased to 30% in the presence of 2.0 equivalents of cyanuric acid, which forms a supramolecular network that captures dissolved oxygen.[14][15]

Caption: Simplified Pathway of Oxidative Degradation.

A stability-indicating analytical method is crucial for separating and quantifying the active ingredient from its potential degradation products.

-

Chromatographic System:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.[16]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3 µm) is commonly used.[16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with pH adjusted to 3.0).[16] The composition may be delivered in isocratic or gradient mode.

-

Flow Rate: Typically around 0.45 to 1.0 mL/min.[16]

-

Detection Wavelength: Selected based on the UV absorbance maximum of this compound dihydrochloride.

-

-

Forced Degradation Study:

-

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 1 M HCl) at an elevated temperature (e.g., 60°C).[16]

-

Base Hydrolysis: Treat a solution with a base (e.g., 0.01 M - 1 M NaOH) at an elevated temperature.[16]

-

Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 0.3% H₂O₂).[16]

-

Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 80°C).[16]

-

Photodegradation: Expose a solution to UV light in a photostability chamber.[16]

-

-

Sample Analysis and Validation:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method is considered "stability-indicating" if the peak for intact this compound is well-resolved from all degradation product peaks.

-

Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[16]

-

Caption: General Workflow for a Forced Degradation Study.

Summary and Recommendations

-

Solubility: this compound dihydrochloride is freely soluble in water, making it suitable for aqueous injectable formulations. For research purposes, solubility in organic solvents like DMSO and ethanol is also noted.

-

Stability: The primary degradation pathway appears to be oxidation, which can be influenced by formulation excipients. The reconstituted product has limited stability and requires refrigeration and protection from light.

-

Recommendations for Handling and Storage:

-

Store the sterile powder at room temperature (≤ 30°C/86°F), protected from light.[13]

-

Reconstitute aseptically with sterile water for injection immediately before use.

-

If immediate use is not possible, store the reconstituted solution under refrigeration (2-8°C), protected from light, for no more than 36 hours.[1][3]

-

Avoid contact with strong oxidizing agents.[13]

-

For analytical and formulation development, it is critical to use a validated stability-indicating method to ensure the accurate assessment of the drug's purity and degradation products.

-

References

- 1. DailyMed - DIROBAN- this compound dihydrochloride and water kit [dailymed.nlm.nih.gov]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound Dihydrochloride | C13H23AsCl2N8S2 | CID 123720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. midas-pharma.com [midas-pharma.com]

- 9. This compound dihydrochloride [midas-pharma.com]

- 10. glpbio.com [glpbio.com]

- 11. IMMITICIDE® (this compound dihydrochloride) for Heartworm Disease [bi-animalhealth.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. zoetisus.com [zoetisus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Assembly-Driven Oxidative Degradation of this compound Triggered by Cyanuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis of a Heartworm Adulticide: An In-depth Technical Guide to the Early Developmental Studies of Melarsomine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early developmental studies of Melarsomine, the primary adulticide used in the treatment of canine heartworm disease. This compound, an organic arsenical compound, emerged as a safer and more effective alternative to its predecessor, thiacetarsamide.[1] This document delves into the foundational research that established its chemical properties, mechanism of action, pharmacokinetic profile, and toxicological parameters, culminating in the establishment of effective treatment protocols.

Chemical and Physical Properties

This compound dihydrochloride is an organic arsenical chemotherapeutic agent.[2] It is chemically designated as 4 - [(4, 6-diamino-1, 3, 5- triazon-2-yl) amino] phenyl-dithioarsenite of di (2-aminoethyl), dihydrochloride.[3] The compound is a white or almost white, hygroscopic, crystalline powder that is freely soluble in water.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁AsN₈S₂ | [4][5] |

| Molecular Weight | 428.41 g·mol⁻¹ | [5] |

| CAS Number | 128470-15-5 | [4][6] |

| Physical Form | White or almost white, hygroscopic, crystalline powder | [4] |

| Solubility | Freely soluble in water and physiological saline | [3] |

Mechanism of Action

The precise mechanism of action of this compound on Dirofilaria immitis is not fully elucidated.[2] However, as a trivalent arsenical, its effects are believed to involve the disruption of critical enzymatic processes within the parasite. The proposed mechanism centers on the inhibition of sulfhydryl-containing enzymes, which are vital for cellular metabolism.[7] This includes the potential inhibition of glutathione reductase, altering glucose uptake and metabolism, and causing structural and functional damage to the parasite's intestinal epithelium.[3][7]

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in dogs, have been crucial in determining the appropriate dosing regimens for this compound. The studies measured arsenic levels as a proxy for the drug's concentration.[3]

| Parameter | Value | Species | Administration | Source |

| Absorption Half-life | 2.6 minutes | Dog | Intramuscular | [3] |

| Peak Serum Concentration | 0.59 ± 0.16 mcg/mL | Dog | 2.5 mg/kg IM | [3] |

| Time to Peak Concentration | 10.7 ± 3.8 minutes | Dog | 2.5 mg/kg IM | [3] |

| Volume of Distribution | 0.73 ± 0.13 L/kg | Dog | N/A | [3] |

| Elimination Half-life | 3.01 ± 0.96 hours | Dog | N/A | [3] |

| Total Clearance | 2.68 ± 0.65 mL/min/kg | Dog | N/A | [3] |

| Mean Residence Time (Plasma) | 2.56 ± 1.89 hours | Dog | 2.5 mg/kg IM | [3] |

| Mean Residence Time (Central Compartment) | 1 hour | Dog | 2.5 mg/kg IV | [3] |

| Mean Residence Time (Peripheral Compartment) | 6 hours | Dog | 2.5 mg/kg IV | [3] |

Early Efficacy Studies

Initial laboratory and clinical field studies were designed to evaluate the efficacy of this compound against various stages of Dirofilaria immitis. These studies established the foundation for the recommended treatment protocols.

Laboratory Efficacy Studies

| Study Type | Dosing Regimen | Worm Stage | Efficacy (Worm Reduction) | Source |

| Placebo-controlled | 2.5 mg/kg twice, 24 hours apart | Transplanted Adult | 90.7% | [2][8] |

| Placebo-controlled | 2.5 mg/kg twice, 24 hours apart | 4-month-old (L5) | 90.8% | [2][8] |

| Single Injection | 2.5 mg/kg once | Transplanted Adult (Male) | 87.7% | [2][8] |

| Single Injection | 2.5 mg/kg once | Transplanted Adult (Female) | 16.9% | [2][8] |

| Single Injection | 2.5 mg/kg once | Transplanted Adult (Total) | 51.7% | [2][8][9] |

| Three-dose regimen | 2.5 mg/kg once, then 1 month later 2.5 mg/kg twice, 24 hours apart | Transplanted Adult | 99% | [2][9] |

| Repeated Dosing | 2.5 mg/kg twice, 24 hours apart, repeated after 4 months | Natural Infection | 98.7% | [8] |

| Single Injection | 2.5 mg/kg once | 4-month-old | 82.1% | [10][11] |

| Single Injection | 2.5 mg/kg once | 7-month-old | 55.6% | [11] |

| Single Injection | 2.5 mg/kg once | 12-month-old | 51.7% | [11] |

| Two Injections | 2.5 mg/kg twice, 24 hours apart | 2-month-old | 100% | [10][11] |

Clinical Field Study Efficacy

In well-controlled field studies involving 169 client-owned dogs with Class 1 or stabilized Class 2 heartworm disease, the following was observed:[8]

| Metric | Result | Time Point |

| Conversion to Antigen Negative Status | 76.2% to 81% | 4 months post-treatment |

| Conversion to Antigen Negative Status (repeated dosing) | 90% | 4 months post-initial treatment |

Experimental Protocols

Standard Two-Dose Protocol for Class 1 and 2 Heartworm Disease

This protocol was established for dogs with mild to moderate heartworm disease.

Caption: Standard two-dose treatment protocol.

Methodology:

-

Patient Selection: Dogs diagnosed with stabilized Class 1 or 2 heartworm disease.[12]

-

Dosage and Administration: this compound is administered at a dose of 2.5 mg/kg via deep intramuscular injection into the epaxial (lumbar) muscles between the third and fifth lumbar region.[12] A second injection of 2.5 mg/kg is administered 24 hours after the first, in the contralateral lumbar muscle.[9]

-

Post-Treatment Care: Strict exercise restriction is critical to minimize the risk of pulmonary thromboembolism resulting from dying worms.[9]

Alternate Dosing (Three-Dose) Protocol for Class 3 Heartworm Disease

This regimen was developed for dogs with more severe disease to reduce the risk of complications from a large, simultaneous worm kill.[9]

Caption: Alternate three-dose treatment protocol.

Methodology:

-

Patient Selection: Dogs with stabilized Class 3 heartworm disease.[12]

-

Dosage and Administration: An initial single injection of 2.5 mg/kg is given.[12] This is followed one month later by two injections of 2.5 mg/kg administered 24 hours apart.[9][12]

-

Rationale: The initial, single dose kills a smaller percentage of the worm burden, primarily males, reducing the immediate risk of severe thromboembolism.[9]

Toxicology and Safety

This compound has a low margin of safety, and adverse reactions are a known complication of treatment.[8][12]

Safety Studies in Healthy Dogs

Studies in healthy, heartworm-negative beagle dogs were conducted to determine the safety margin of this compound.[2]

| Dosage | Duration | Observed Clinical Signs |

| 2.5 mg/kg (1x recommended) | 6 consecutive days | Tremors, lethargy, unsteadiness/ataxia, restlessness, panting, shallow and labored respiration, and/or rales. |

| 5.0 mg/kg (2x recommended) | 6 consecutive days | Same as 1x, with increased frequency and intensity. |

| 7.5 mg/kg (3x recommended) | 6 consecutive days | Same as 1x, with increased frequency and intensity. A single dose of 7.5 mg/kg can cause pulmonary inflammation, edema, and death. |

| 2x and 3x recommended dose | 14 consecutive days | Caused renal damage. |

Common Adverse Reactions in Clinical Trials

The most frequently reported adverse reactions in clinical trials were associated with the injection site.[8] Other systemic reactions are often secondary to the death of the heartworms.[1]

| Adverse Reaction | Prevalence in Treated Dogs |

| Injection Site Reactions | Most common |

| Coughing/Gagging | Common |

| Depression/Lethargy | Common |

| Anorexia/Inappetence | Common |

| Fever | Common |

| Lung Congestion | Common |

| Vomiting | Common |

| Hypersalivation | 1.9% |

| Panting | 1.6% |

An antidote for arsenic toxicity, Dimercaprol (BAL), has been shown to reduce signs of toxicity associated with this compound overdose when administered within three hours.[3]

Logical Relationships in this compound Development

The development of this compound followed a logical progression from basic chemical characterization to clinical application, with each phase informing the next.

Caption: Logical flow of this compound's early development.

Conclusion

The early developmental studies of this compound were instrumental in establishing it as the standard of care for canine heartworm disease. Through rigorous investigation of its chemical nature, mechanism of action, pharmacokinetic properties, and toxicological profile, researchers were able to devise effective and relatively safe treatment protocols. The data gathered from these foundational studies continue to inform veterinary practice and underscore the importance of a systematic approach to drug development. While adverse effects remain a concern due to the drug's narrow safety margin and the inherent risks of killing adult worms, the development of this compound represented a significant advancement in veterinary medicine, offering a viable solution for a once-fatal disease.

References

- 1. Canine Heartworm Therapy [cliniciansbrief.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. This compound - Northern Synthesis [northernsynthesis.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H21AsN8S2 | CID 65962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. zoetisus.com [zoetisus.com]

- 9. dvm360.com [dvm360.com]

- 10. Examination of the “susceptibility gap” in the treatment of canine heartworm infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IMMITICIDE® (this compound dihydrochloride) for Heartworm Disease [bi-animalhealth.com]

Cellular Uptake and Intracellular Targets of Melarsomine: A Technical Guide

Introduction

Melarsomine, a trivalent organic arsenical compound, is a potent chemotherapeutic agent with established efficacy against parasitic infections.[1][2] Marketed under trade names such as Immiticide® and Diroban®, it is the only FDA-approved drug for the treatment of adult heartworm (Dirofilaria immitis) infection in canines.[1][3][4] Its application also extends to treating trypanosomiasis in various animals, including cattle and camels.[2][5] More recently, research has unveiled its potential as a repurposed anti-cancer agent, specifically through its inhibitory effects on key oncogenic signaling pathways.[6][7] This guide provides an in-depth technical overview of the current understanding of this compound's cellular uptake mechanisms and its diverse intracellular targets, supported by quantitative data and detailed experimental protocols for researchers in drug development and cellular biology.

Cellular Uptake of this compound

The precise mechanisms governing this compound's entry into target cells are not fully elucidated but are thought to parallel those of other trivalent arsenicals, such as its predecessor melarsoprol. For related compounds, transport across the cell membrane is facilitated by specific transporters. In trypanosomes, uptake of melarsoprol has been linked to an adenosine transporter and, significantly, to aquaglyceroporin 2 (AQP2).[8] Loss-of-function mutations in AQP2 have been correlated with clinical resistance to both melarsoprol and pentamidine, suggesting this channel plays a crucial role in drug accumulation.[8] While direct evidence for this compound is pending, it is plausible that similar transporters are involved in its cellular influx.

In mammalian cells, the uptake of arsenicals can be more complex. For instance, the phosphonate analog cidofovir (HPMPC) has been shown to enter Vero cells via fluid-phase endocytosis, a process that is temperature-sensitive and can be modulated by agents that affect endocytic pathways.[9] Given this compound's structure, a combination of transporter-mediated entry and endocytosis may contribute to its cellular accumulation, depending on the cell type.

Experimental Protocol: In Vitro Cellular Drug Uptake Assay

Studying the cellular uptake of this compound is crucial for understanding its efficacy and mechanisms of resistance.[10] A generalized protocol for quantifying drug uptake in adherent cell lines is provided below. This method can be adapted to investigate kinetics, transporter dependency (via competitive inhibition), and the effects of environmental conditions.[10][11]

Objective: To quantify the intracellular concentration of this compound over time.

Materials:

-

Adherent cells (e.g., canine osteosarcoma cell lines, trypanosomes cultured in appropriate media).

-

Cell culture plates (e.g., 24-well plates).

-

Complete culture medium.

-

Phosphate-buffered saline (PBS), ice-cold.

-

This compound stock solution.

-

Cell lysis buffer (e.g., RIPA buffer).

-

Trypsin-EDTA solution.

-

Instrumentation for arsenic quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

-

Hemocytometer or automated cell counter.

-

Protein quantification assay kit (e.g., BCA assay).

Procedure:

-

Cell Seeding: Plate cells in 24-well plates at a predetermined density to achieve approximately 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to ensure adherence.[10]

-

Drug Exposure:

-

Prepare fresh dilutions of this compound in serum-free culture medium to the desired final concentrations.

-

Aspirate the culture medium from the wells and wash the cell monolayer once with warm PBS.

-

Add the this compound-containing medium to the wells. Include control wells with drug-free medium.

-

Incubate the plates for various time points (e.g., 10, 30, 60, 120 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the uptake process, rapidly aspirate the drug-containing medium.

-

Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular or non-specifically bound drug.

-

-

Cell Lysis and Collection:

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

In parallel wells, detach cells using trypsin-EDTA to determine the cell number per well for normalization.[10]

-

-

Quantification:

-

Determine the total protein concentration in an aliquot of the cell lysate using a BCA assay. This is used for normalization of the uptake data.[11]

-

Analyze the arsenic content in the remaining cell lysate using ICP-MS.

-

-

Data Analysis:

-

Calculate the intracellular this compound concentration, typically expressed as ng of arsenic per mg of total cellular protein or per 10⁶ cells.

-

Plot the intracellular drug concentration against time to determine the uptake kinetics.

-

Intracellular Targets and Mechanisms of Action

This compound exhibits distinct mechanisms of action that are highly dependent on the target organism or cell type. Its primary targets range from unique parasitic metabolic pathways to conserved signaling cascades in mammalian cancer cells.

In Trypanosomes: The Trypanothione System

In trypanosomatids, the primary defense against oxidative stress relies on the trypanothione system, which is absent in their mammalian hosts, making it an ideal drug target.[12] This system centers on trypanothione, a conjugate of glutathione and spermidine, and the FAD-dependent enzyme trypanothione reductase (TR).[12]

This compound acts as a prodrug.[13] It is metabolized to its active form, melarsen oxide, which then forms a stable, covalent adduct with trypanothione, known as Mel T.[13] This adduct is a potent competitive inhibitor of trypanothione reductase, disrupting the parasite's redox balance and leading to an accumulation of reactive oxygen species, which ultimately causes rapid cell death.[13][14]

In Canine Osteosarcoma Cells: Hedgehog-GLI Signaling

Recent studies have identified this compound as a potent inhibitor of the Hedgehog (Hh)-GLI signaling pathway, which is aberrantly activated in many cancers, including canine osteosarcoma (OSA).[6][7] This pathway plays a critical role in tumorigenesis and cell proliferation.

In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. When Hh binds to PTCH, this inhibition is lifted, leading to the activation of GLI transcription factors (GLI1, GLI2).[6] Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell survival and proliferation.

This compound treatment in canine OSA cell lines has been shown to significantly downregulate the mRNA and protein expression of key downstream components of this pathway, including GLI1, GLI2, and PTCH1.[6][7] By acting as a GLI inhibitor, this compound suppresses cell viability, reduces colony formation, and induces apoptotic cell death.[6]

In Dirofilaria immitis (Heartworm)

The precise biochemical mechanism of this compound against adult heartworms has not been fully defined.[15] However, it is understood that as a trivalent arsenical, it acts by binding to sulfhydryl groups in proteins, thereby disrupting crucial enzymatic processes.[14] The proposed mechanisms include the inhibition of glutathione reductase (the mammalian analogue to TR) and alterations in glucose uptake and metabolism, effectively starving the parasite of energy.[14][15] This disruption of essential metabolic pathways leads to paralysis and death of the adult worms.

Quantitative Data Summary

The biological activity of this compound has been quantified in various models. The following tables summarize key data from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Canine Osteosarcoma Cell Lines [6]

| Cell Line | IC₅₀ (µM) | 95% Confidence Interval | R² |

| Abrams | 111.2 | 105.3–117.4 | 0.9886 |

| D17 | 133.0 | 127.2–139.1 | 0.9937 |

Table 2: Efficacy of this compound Against Dirofilaria immitis of Different Ages [16]

| Worm Age at Treatment | Dosing Regimen | Efficacy (% Worms Killed) |

| 2 months | Single Injection | 100% |

| 4 months | Single Injection (2.5 mg/kg) | 82.1% |

| 7 months | Single Injection | 55.6% |

| 12 months | Single Injection | 51.7% |

| Adult (various) | 2-Dose Protocol | 90.7% |

| Adult (various) | 3-Dose Protocol | >98%[17] |

Table 3: Therapeutic Dosages of this compound in Veterinary Medicine

| Target Organism | Host Animal | Disease | Recommended Dosage | Reference |

| Dirofilaria immitis | Dog (Class 1-3) | Heartworm Disease | 2.5 mg/kg IM, two doses 24h apart; or alternate 3-dose protocol | [4][18] |

| Trypanosoma evansi | Dairy Cattle | Trypanosomiasis (Surra) | 0.5 mg/kg IM | [5] |

| Trypanosoma evansi | Camel | Trypanosomiasis (Surra) | 0.25 mg/kg IM | [5] |

Key Experimental Methodologies

Reproducible and robust experimental protocols are fundamental to studying the effects of this compound. Detailed methodologies for key assays are outlined below.

Cell Viability (WST-1) Assay

Principle: This is a colorimetric assay for the non-radioactive quantification of cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC₅₀ value.[6]

Quantitative Real-Time PCR (qRT-PCR)

Principle: This technique is used to quantify the expression levels of specific messenger RNA (mRNA) molecules, providing insight into gene activity.

Procedure:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using a thermocycler. The reaction mix includes cDNA template, specific forward and reverse primers for target genes (GLI1, GLI2, etc.) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Monitor the fluorescence intensity during PCR amplification. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Relative gene expression is calculated using the ΔΔCt method, normalizing target gene expression to the reference gene.[6]

Western Blot Analysis

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then detecting the target protein using specific antibodies.

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells and quantify the total protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GLI1, anti-β-actin). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the light signal with a digital imager. The band intensity corresponds to the amount of target protein, which can be quantified using densitometry software and normalized to a loading control (e.g., β-actin).[6]

Trypanothione Reductase (TR) Inhibition Assay

Principle: The activity of TR is commonly measured using a DTNB-coupled spectrophotometric assay.[19][20] TR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂). The resulting reduced trypanothione (T(SH)₂) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be monitored by measuring absorbance at 410-412 nm.[19][21]

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 40 mM HEPES, pH 7.4), EDTA, NADPH, DTNB, and purified recombinant TR enzyme.[19][20]

-

Inhibitor Addition: Add this compound (or its active metabolite) at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).

-

Initiation: Start the reaction by adding the substrate, trypanothione disulfide.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: The rate of TNB formation is proportional to TR activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a multifaceted drug whose therapeutic effects stem from its ability to disrupt distinct and vital cellular processes in a range of organisms. In parasites like trypanosomes, it cripples the unique trypanothione-based antioxidant system, while in Dirofilaria immitis, it appears to target general metabolic pathways. The recent discovery of its role as a potent inhibitor of the oncogenic Hedgehog-GLI signaling pathway in canine cancer cells highlights its potential for drug repositioning.[6] A thorough understanding of its cellular uptake mechanisms and the precise molecular interactions at its intracellular targets, facilitated by the robust experimental protocols detailed herein, is essential for optimizing its clinical use, overcoming potential resistance, and exploring new therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. dvm360.com [dvm360.com]

- 5. An evaluation of this compound hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [jstage.jst.go.jp]

- 8. beluga.univ-grenoble-alpes.fr [beluga.univ-grenoble-alpes.fr]

- 9. Mechanism of uptake of the phosphonate analog (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 13. Melarsoprol - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 15. cdn.ymaws.com [cdn.ymaws.com]

- 16. Examination of the "susceptibility gap" in the treatment of canine heartworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. IMMITICIDE® (this compound dihydrochloride) for Heartworm Disease [bi-animalhealth.com]

- 19. High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

Melarsomine's Effect on Parasite Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melarsomine, a trivalent arsenical compound, is a critical drug for the treatment of adult heartworm (Dirofilaria immitis) infection in dogs and has been used against other parasites such as Trypanosoma species. While its efficacy is well-documented, the precise molecular mechanisms underlying its parasiticidal action, particularly its effects on glucose metabolism, are not yet fully elucidated. It is generally accepted that this compound alters glucose uptake and metabolism in parasites, a critical pathway for energy production in many of these organisms[1]. This technical guide synthesizes the current understanding of glucose metabolism in relevant parasites, hypothesizes the likely impact of this compound based on the known properties of arsenicals, and provides detailed experimental protocols for the further investigation of these effects.

Introduction: The Glycolytic Pathway in Parasites as a Drug Target

Many parasitic organisms, including filarial nematodes and trypanosomes, are heavily reliant on glycolysis for their energy production. In some stages of their life cycle, this pathway is their sole source of ATP. This dependence makes the enzymes and transporters involved in glucose metabolism attractive targets for antiparasitic drug development.

Filarial Worms (Dirofilaria immitis): Adult heartworms reside in the pulmonary arteries and heart, where they are exposed to a constant supply of host glucose. They possess a high rate of carbohydrate metabolism to meet their energy demands for survival, motility, and reproduction.

Trypanosomes (Trypanosoma brucei): The bloodstream form of Trypanosoma brucei is notoriously dependent on glycolysis, converting glucose to pyruvate with high efficiency. This metabolic pathway is compartmentalized within a specialized organelle called the glycosome, a unique feature that can be exploited for therapeutic intervention.

This compound, as an arsenical compound, is thought to exert its cytotoxic effects by binding to sulfhydryl groups on proteins, thereby inactivating key enzymes. Several enzymes within the glycolytic pathway are known to be susceptible to inhibition by heavy metals and arsenicals due to the presence of critical cysteine residues in their active sites.

Postulated Effects of this compound on Parasite Glucose Metabolism

Direct quantitative data on the specific effects of this compound on the glucose metabolism of D. immitis or Trypanosoma species are scarce in publicly available literature. However, based on the known mechanism of action of trivalent arsenicals, the following effects can be postulated:

-

Inhibition of Glycolytic Enzymes: Key enzymes in the glycolytic pathway that contain reactive sulfhydryl groups are likely targets for this compound. These include:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): This enzyme contains a critical cysteine residue in its active site and is a known target of arsenicals. Inhibition of GAPDH would halt glycolysis, leading to a rapid depletion of ATP.

-

Pyruvate Kinase (PK): This enzyme catalyzes the final step of glycolysis, generating ATP. Some isoforms of pyruvate kinase are known to be sensitive to inhibition by compounds that interact with sulfhydryl groups.

-

-

Disruption of Glucose Transport: While less defined, it is possible that this compound could interfere with the function of glucose transporters on the parasite's surface, thereby reducing the uptake of this essential nutrient.

-

Depletion of Cellular ATP: By inhibiting key steps in glycolysis, this compound would lead to a significant decrease in ATP production. This would have cascading effects on all energy-dependent cellular processes, ultimately leading to parasite death.

-

Alterations in Metabolic End-Products: A blockage in the glycolytic pathway would lead to a decrease in the production of downstream metabolites such as lactate and pyruvate.

The following table summarizes the expected, though not yet definitively quantified, effects of this compound on key metabolic parameters in susceptible parasites.

| Metabolic Parameter | Expected Effect of this compound | Rationale |

| Glucose Consumption | Decrease | Inhibition of glucose transporters and/or downstream glycolytic enzymes. |

| Lactate Production | Decrease | Blockade of the glycolytic pathway upstream of lactate formation. |

| Pyruvate Production | Decrease | Inhibition of enzymes leading to pyruvate synthesis. |

| Intracellular ATP Levels | Decrease | Disruption of the primary ATP-generating pathway. |

| GAPDH Activity | Decrease | Direct inhibition by binding of the arsenical to critical sulfhydryl groups. |

| Pyruvate Kinase Activity | Potential Decrease | Possible inhibition through interaction with sulfhydryl groups. |

Experimental Protocols

To rigorously investigate the effects of this compound on parasite glucose metabolism, the following detailed experimental protocols are proposed.

Parasite Culture

3.1.1. In Vitro Culture of Dirofilaria immitis (Adult Worms)

-

Aseptic Collection: Adult D. immitis worms are aseptically collected from the heart and pulmonary arteries of a naturally infected dog at necropsy.

-

Washing: Worms are washed three times in sterile phosphate-buffered saline (PBS) supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin to remove any host blood components.

-

Culture Medium: Worms are cultured individually in 24-well plates containing RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound dihydrochloride is dissolved in sterile water to create a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations for experimental assays.

3.1.2. In Vitro Culture of Trypanosoma brucei (Bloodstream Form)

-

Culture Medium: Bloodstream form T. brucei (e.g., Lister 427 strain) is cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum, 10% Serum Plus, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Parasites are maintained in logarithmic growth phase at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared as described above and added to the parasite cultures at various concentrations.

Metabolic Assays

3.2.1. Glucose Consumption Assay

-

Parasite Preparation: Parasites (D. immitis or T. brucei) are cultured as described above and treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 2, 4, 6 hours).

-

Sample Collection: At each time point, an aliquot of the culture medium is collected.

-

Glucose Measurement: The glucose concentration in the collected medium is determined using a commercially available glucose oxidase-based colorimetric assay kit.

-

Calculation: Glucose consumption is calculated as the difference in glucose concentration between the initial medium and the medium at the time of collection, normalized to the number of parasites or worm weight.

3.2.2. Lactate Production Assay

-

Parasite Preparation and Treatment: Similar to the glucose consumption assay, parasites are treated with this compound.

-

Sample Collection: Aliquots of the culture medium are collected at specified time points.

-

Lactate Measurement: The concentration of L-lactate in the medium is measured using a lactate dehydrogenase (LDH)-based colorimetric or fluorometric assay kit.

-

Calculation: Lactate production is determined from the change in lactate concentration in the medium over time, normalized to the parasite number or worm weight.

3.2.3. Intracellular ATP Measurement

-

Parasite Lysis: Following treatment with this compound, parasites are harvested and washed with cold PBS. The parasites are then lysed using a suitable lysis buffer (e.g., a buffer containing trichloroacetic acid or a commercially available lysis reagent).

-

ATP Quantification: The ATP concentration in the parasite lysate is measured using a luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured using a luminometer.

-

Normalization: ATP levels are normalized to the total protein concentration of the lysate, determined by a Bradford or BCA protein assay.

3.2.4. Glycolytic Enzyme Activity Assays

-

Preparation of Cell-Free Extract: Parasites are harvested, washed, and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or freeze-thaw cycles, and the lysate is centrifuged to obtain a cell-free extract.

-

Enzyme Activity Measurement: The activity of specific glycolytic enzymes (e.g., GAPDH, pyruvate kinase) is measured spectrophotometrically by monitoring the change in absorbance of NADH or NAD+ at 340 nm in the presence of the appropriate substrates and cofactors.

-

Inhibition Studies: To determine the direct effect of this compound, the cell-free extract can be pre-incubated with varying concentrations of the drug before initiating the enzyme reaction.

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Postulated inhibition of the glycolytic pathway by this compound.

Caption: Workflow for assessing this compound's metabolic effects.

Conclusion and Future Directions

The precise mechanisms by which this compound exerts its parasiticidal effects remain an area of active investigation. While interference with glucose metabolism is a widely accepted component of its mode of action, there is a clear need for detailed quantitative studies to confirm and characterize these effects. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the impact of this compound on the central carbon metabolism of susceptible parasites. Such studies will not only enhance our fundamental understanding of this important drug but may also inform the development of novel antiparasitic agents that target parasite-specific metabolic pathways. Future research should focus on metabolomic profiling of this compound-treated parasites to gain a comprehensive view of the metabolic perturbations caused by the drug. Furthermore, structural biology studies of key glycolytic enzymes in complex with this compound could provide definitive evidence of direct inhibition and guide the design of more selective inhibitors.

References

Methodological & Application

Melarsomine In Vitro Assay for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsomine, an organoarsenic compound, is an FDA-approved drug for the treatment of canine heartworm disease.[1] Recent research has unveiled its potential as a repurposed anti-cancer agent, demonstrating cytotoxic effects on cancer cells.[1][2][3] This document provides a detailed protocol for conducting in vitro assays to evaluate the efficacy of this compound against cancer cell lines, with a focus on assessing cell viability and elucidating its mechanism of action. The protocols are based on established methodologies and published research, primarily on canine osteosarcoma cell lines, and can be adapted for other adherent cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the Hedgehog-GLI signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1][2][4][5] In cancer cells with an activated Hedgehog pathway, this compound treatment has been shown to downregulate the expression of downstream targets GLI1, GLI2, and PTCH1.[1][2][5] This inhibition of Hedgehog-GLI signaling ultimately leads to a decrease in cell viability and the induction of apoptotic cell death.[1][2][3]

Signaling Pathway Diagram

Caption: this compound inhibits the Hedgehog-GLI signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in canine osteosarcoma cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (µM) |

| Abrams | Canine Osteosarcoma | 111.2 | 105.3–117.4 |

| D17 | Canine Osteosarcoma | 133.0 | 127.2–139.1 |

Data sourced from Nam et al., 2019.[1]

Experimental Protocols

This section provides detailed protocols for assessing the in vitro efficacy of this compound on adherent cancer cell lines.

Experimental Workflow Diagram

Caption: General workflow for in vitro this compound cytotoxicity assay.

Materials and Reagents

-

Cell Lines: Adherent cancer cell lines of interest (e.g., canine osteosarcoma Abrams, D17).

-

This compound: this compound dihydrochloride.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For cell detachment.

-

Cell Viability Assay Kit:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

SRB (Sulforhodamine B)

-

WST-1 (Water-soluble tetrazolium salt)

-

-

96-well cell culture plates: Sterile.

-

CO2 Incubator: 37°C, 5% CO2.

-

Microplate Reader.

-

Dimethyl sulfoxide (DMSO).

-

Trichloroacetic acid (TCA) (for SRB assay).

-

Tris base (for SRB assay).

Cell Culture and Maintenance

-

Culture adherent cancer cells in T-75 flasks with the appropriate complete medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

This compound Stock Solution Preparation

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C. Prepare working solutions by diluting the stock solution in a complete cell culture medium immediately before use.

Cell Viability Assay

The following are protocols for three common cell viability assays. The WST-1 assay was used in the primary canine osteosarcoma study.[1]

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

-

-

WST-1 Reagent Addition and Incubation:

-

Add 10 µL of WST-1 reagent to each well.[1]

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 assay protocol.

-

MTT Reagent Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.[2]

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.[5]

-

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 assay protocol.

-

Cell Fixation:

-

After the 48-hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[6]

-

-

Staining:

-

Washing:

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 540 nm.[7]

-

Data Analysis

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's anti-cancer properties. While current data is primarily derived from canine osteosarcoma cell lines, these methodologies are broadly applicable to other adherent cancer cell lines. Further research is warranted to explore the efficacy of this compound in a wider range of human cancers.

References

- 1. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [jstage.jst.go.jp]

- 6. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [escholarship.org]

Administration Protocol for Melarsomine in Canine Osteosarcoma Cell Culture

For Research Use Only

Introduction

Osteosarcoma (OSA) is the most prevalent primary bone malignancy in canines, characterized by aggressive local behavior and a high metastatic rate.[1] Current treatment modalities have limitations, necessitating the exploration of novel therapeutic agents. Melarsomine, an organic arsenical compound approved for treating canine heartworm disease, has demonstrated significant antitumor effects in canine osteosarcoma cell lines.[1][2][3] This document provides detailed protocols for the in vitro administration of this compound to canine osteosarcoma cell cultures, based on established research, to facilitate further investigation into its therapeutic potential.

This compound has been shown to suppress the survival of canine osteosarcoma cells by inhibiting the Hedgehog-GLI signaling pathway.[1][2][4] Treatment with this compound leads to a dose-dependent decrease in cell viability and colony formation, and it induces apoptotic cell death.[1] The drug downregulates the expression of key components of the Hedgehog pathway, including GLI1, GLI2, and PTCH.[1][2] These application notes provide a summary of the quantitative effects of this compound and detailed protocols for key experimental procedures.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on canine osteosarcoma cell lines.

Table 1: IC50 Values of this compound in Canine Osteosarcoma Cell Lines

| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) | R² Value |

| Abrams | 111.2 | 105.3–117.4 | 0.9886 |

| D17 | 133.0 | 127.2–139.1 | 0.9937 |

Data from WST-1 assays performed after treatment with this compound.[1]

Table 2: Effect of this compound on Cell Death (Trypan Blue Exclusion Assay)

| Cell Line | Treatment | 48 hours (% Cell Death) | 72 hours (% Cell Death) |

| Abrams | 80 µM this compound | Dose-dependent increase | Dose-dependent increase |

| 120 µM this compound | Dose-dependent increase | Dose-dependent increase | |

| D17 | 80 µM this compound | Dose-dependent increase | Dose-dependent increase |

| 120 µM this compound | Dose-dependent increase | Dose-dependent increase |

This compound treatment resulted in dose- and time-dependent cell death.[1]

Table 3: Effect of this compound on Hedgehog-GLI Signaling Pathway Gene Expression

| Cell Line | Treatment (48 hours) | Relative GLI1 mRNA Expression | Relative GLI2 mRNA Expression |

| Abrams | 80 µM this compound | Significantly downregulated | Significantly downregulated |

| 120 µM this compound | Significantly downregulated | Significantly downregulated | |

| D17 | 80 µM this compound | Significantly downregulated | Significantly downregulated |

| 120 µM this compound | Significantly downregulated | Significantly downregulated |

Gene expression was determined by quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR).[1]

Experimental Protocols

Cell Culture

Canine osteosarcoma cell lines, such as Abrams and D17, should be maintained in an appropriate culture medium.[1][5]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[6]

-

Incubation Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passaging: Cells should be passaged using 0.05% trypsin when they reach approximately 80% confluency.[5]

Drug Preparation

This compound dihydrochloride (e.g., Immiticide®) should be prepared fresh for each experiment.

-

Reconstitution: Aseptically reconstitute the lyophilized powder with sterile water for injection.[7]

-

Vehicle Control: Since the commercial formulation of this compound contains glycine as a stabilizer, a corresponding vehicle control using glycine should be prepared.[3]

-

Working Concentrations: Prepare a range of this compound concentrations (e.g., 0, 20, 40, 60, 80, 100, 150, 200, 300, and 400 µM) in culture medium with reduced serum (e.g., 2% FBS/DMEM) for the experiments.[3]

Cell Viability Assay (WST-1)

This assay is used to determine the cytotoxic effects of this compound.

-

Seed 3,000 cells per well in a 96-well plate in triplicate.[1]

-

Allow cells to attach for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.

-

Incubate for a specified period (e.g., 48 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[3]

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Seed 400 cells per well in a 6-well plate and allow them to attach.[3]

-

Treat the attached cells with various concentrations of this compound (e.g., 0, 40, 80, 120, and 160 µM) for 48 hours.[3]

-

Replace the drug-containing medium with fresh medium and incubate for an additional 7-10 days, or until colonies are visible.

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Stain the colonies with a solution of 6.0% glutaraldehyde and 0.5% crystal violet for 30 minutes.[3]

-

Count the number of colonies per well.

Cell Cycle Analysis

This protocol is used to determine if this compound induces apoptosis.

-

Seed cells in a 6-well plate and treat with this compound (e.g., 80 µM and 120 µM) for 48 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry. An increase in the sub-G1 population is indicative of apoptotic cells.[1]

Western Blot Analysis

This technique is used to measure the protein expression levels of the Hedgehog-GLI signaling pathway components.

-

Treat cells with this compound for 48 hours.

-

Lyse the cells using a suitable protein extraction solution and quantify the protein concentration.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against SHH, GLI1, PTCH1, and a loading control (e.g., β-actin) overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 2 hours at room temperature.[1]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imager.[1]

Visualizations

Caption: this compound's inhibitory effect on the Hedgehog-GLI signaling pathway.

Caption: Workflow for in vitro evaluation of this compound in canine osteosarcoma cells.

References

- 1. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Characterization of Novel Canine Osteosarcoma Cell Lines from Chemotherapy-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.ymaws.com [cdn.ymaws.com]

Application Note: Quantification of Melarsomine in Canine Plasma using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (HPLC) method for the quantitative determination of melarsomine in canine plasma. This compound, an organic arsenical compound, is the primary drug used for the treatment of adult heartworm (Dirofilaria immitis) infection in dogs. Given the compound's instability in aqueous solutions, this protocol emphasizes rapid sample processing and analysis to ensure accurate quantification. The method utilizes protein precipitation for sample clean-up followed by chromatographic separation on a C18 column with UV detection. This document provides a detailed experimental protocol, method validation parameters, and a workflow diagram to guide researchers in the pharmacokinetic and toxicological evaluation of this compound.

Introduction

This compound dihydrochloride is a trivalent arsenical adulticide crucial for the management of canine heartworm disease.[1] Monitoring its concentration in biological matrices is essential for pharmacokinetic studies, dose optimization, and toxicological assessment. Due to the inherent instability of this compound in aqueous environments, developing a robust and reproducible analytical method is challenging.[2] High-performance liquid chromatography (HPLC) coupled with various detectors offers a reliable platform for the quantification of pharmaceuticals in biological fluids. This application note outlines a validated HPLC-UV method for the determination of this compound in canine plasma, providing researchers with a comprehensive protocol for their studies. The analysis of arsenical compounds in biological samples often requires specialized techniques, and this note adapts established principles of arsenic speciation analysis for a specific drug molecule.[3][4][5][6]

Experimental Protocol

1. Materials and Reagents

-

This compound Dihydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

Canine Plasma (Drug-free)

-

0.45 µm Syringe Filters (PTFE)

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

3. Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |